molecular formula C19H19FN2O B572534 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one CAS No. 1258638-31-1

1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one

Cat. No.: B572534
CAS No.: 1258638-31-1
M. Wt: 310.372
InChI Key: UWBXLXWTUPFQNA-UHFFFAOYSA-N
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Description

1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both indoline and piperidine moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting neurological disorders or cancer.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds, which are of interest due to their biological activities.

    Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.

Future Directions

The future directions for research on 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one and similar compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This could include the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3 to 8-membered rings .

Preparation Methods

The synthesis of 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Spirocyclization: The indoline intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.

Comparison with Similar Compounds

Similar compounds to 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one include other spirocyclic derivatives such as:

  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
  • Spiro[indoline-3,4’-piperidine]-2,5-dione

These compounds share the spirocyclic core but differ in their substituents and specific ring structures. The presence of the fluorine atom and the benzyl group in 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-piperidine]-2-one distinguishes it from its analogs, potentially offering unique biological activities and chemical reactivity.

Properties

IUPAC Name

1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBXLXWTUPFQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=CC(=C3)F)NC2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735070
Record name 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-31-1
Record name 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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